molecular formula C9H10N4O2 B1364318 methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate

methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate

Cat. No.: B1364318
M. Wt: 206.2 g/mol
InChI Key: RNHRBUSPEBFSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

The synthesis of methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate typically involves the reaction of 3-methyl-1H-pyrazol-5-amine with an appropriate cyanoacrylate ester under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate can be compared with other pyrazole derivatives, such as:

The uniqueness of methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.2 g/mol

IUPAC Name

methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate

InChI

InChI=1S/C9H10N4O2/c1-6-3-8(13-12-6)11-5-7(4-10)9(14)15-2/h3,5H,1-2H3,(H2,11,12,13)

InChI Key

RNHRBUSPEBFSRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC=C(C#N)C(=O)OC

Origin of Product

United States

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